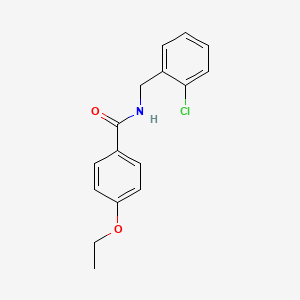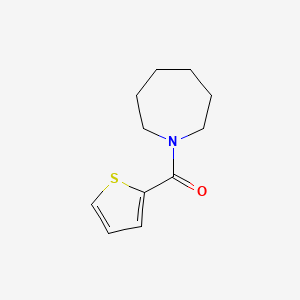
3-(4-chlorophenyl)-N-cyclopropylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-cyclopropylacrylamide, also known as CPP-ACP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in dental and medical research. CPP-ACP is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments to study its mechanism of action and physiological effects.
Wirkmechanismus
3-(4-chlorophenyl)-N-cyclopropylacrylamide works by binding to calcium and phosphate ions in the saliva and forming a protective layer on the tooth enamel. This layer helps to prevent the demineralization of the enamel and promotes the remineralization process, which can help to prevent tooth decay.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the concentration of calcium and phosphate ions in the saliva, which can help to promote the remineralization of tooth enamel. It has also been shown to inhibit the growth of bacteria that are commonly associated with tooth decay.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorophenyl)-N-cyclopropylacrylamide in laboratory experiments is its ability to promote the remineralization of tooth enamel, which can help to prevent tooth decay. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-cyclopropylacrylamide, including its potential use in the development of new dental treatments and its potential use in cancer research. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Synthesemethoden
3-(4-chlorophenyl)-N-cyclopropylacrylamide can be synthesized using various methods, including the reaction of 4-chloroaniline with cyclopropylamine followed by the addition of acryloyl chloride. Another method involves the reaction of 4-chloroaniline with cyclopropyl isocyanate followed by the addition of acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-cyclopropylacrylamide has been extensively studied for its potential applications in dentistry, including its ability to remineralize tooth enamel and prevent tooth decay. It has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-10-4-1-9(2-5-10)3-8-12(15)14-11-6-7-11/h1-5,8,11H,6-7H2,(H,14,15)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMJTXZWPGVRT-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1,3-benzodioxol-5-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5733712.png)

![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)


![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![1-[4-(4-tert-butylphenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5733747.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B5733752.png)

![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)



